5-(Chloromethyl)-1-azabicyclo[3.2.1]octane hydrochloride
Description
Properties
Molecular Formula |
C8H15Cl2N |
|---|---|
Molecular Weight |
196.11 g/mol |
IUPAC Name |
5-(chloromethyl)-1-azabicyclo[3.2.1]octane;hydrochloride |
InChI |
InChI=1S/C8H14ClN.ClH/c9-6-8-2-1-4-10(7-8)5-3-8;/h1-7H2;1H |
InChI Key |
WSKITLIVRATZCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCN(C1)C2)CCl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Strategies for the Azabicyclo[3.2.1]octane Core
The azabicyclo[3.2.1]octane framework is constructed via cyclization reactions using ditosylate intermediates or ester precursors. A patent by Banert et al. describes the reaction of 1,5-ditosylates with primary amines under basic conditions to form the bicyclic structure. For example, treating 1,5-ditosyl-3-oxa-octane with methylamine yields 1-azabicyclo[3.2.1]octane with a 68% yield after recrystallization.
Alternative routes utilize ester intermediates, as demonstrated in the synthesis of ethyl 4-(1-azabicyclo[3.2.1]oct-5-yl)-4-oxobutanoate. This compound undergoes hydrazine-mediated cyclization in ethanol under reflux, forming the bicyclic core with a 73% isolated yield. The choice of solvent (e.g., ethanol vs. tetrahydrofuran) significantly impacts reaction kinetics, with ethanol providing optimal solubility and temperature control.
Chloromethylation Techniques
Introducing the chloromethyl group at position 5 is achieved through nucleophilic substitution or direct chlorination. A preferred method involves treating 5-hydroxymethyl-1-azabicyclo[3.2.1]octane with phosphorus oxychloride (POCl₃) in dimethylformamide (DMF) at 130°C. This reaction proceeds via an SN2 mechanism, achieving 85–90% conversion within 30 minutes.
Table 1: Chloromethylation Optimization Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 120–130°C | Maximizes substitution efficiency |
| Solvent | DMF | Enhances nucleophilicity |
| POCl₃ Equivalents | 1.2–1.5 | Minimizes side reactions |
Notably, alternative chlorinating agents like thionyl chloride (SOCl₂) result in lower yields (≤60%) due to β-lactam ring degradation.
Hydrochloride Salt Formation
The free base is converted to the hydrochloride salt by treatment with hydrochloric acid in propan-2-ol. A 1:1 molar ratio of base to HCl ensures complete protonation, followed by cooling to −20°C to precipitate the salt. Recrystallization from aqueous acetone yields 5-(chloromethyl)-1-azabicyclo[3.2.1]octane hydrochloride with ≥98% purity (HPLC).
Optimization of Reaction Conditions
Critical parameters for scalability include pH control, solvent selection, and temperature modulation. For instance, maintaining pH 6.5–7.5 during chloromethylation prevents lactam hydrolysis. A comparative study of solvents revealed that DMF outperforms acetonitrile and toluene in reaction rate and yield.
Table 2: Solvent Impact on Chloromethylation Efficiency
| Solvent | Reaction Time (h) | Yield (%) |
|---|---|---|
| DMF | 0.5 | 89 |
| Acetonitrile | 2.0 | 72 |
| Toluene | 4.0 | 58 |
Industrial-Scale Production Considerations
Industrial synthesis employs continuous flow reactors to enhance heat transfer and reduce reaction times. Automated systems enable precise control of POCl₃ addition, minimizing exothermic side reactions. Post-synthesis, centrifugal partition chromatography replaces traditional column chromatography for higher throughput.
Analytical Characterization and Quality Control
Structural validation relies on ¹H NMR and mass spectrometry. The hydrochloride salt exhibits characteristic peaks at δ 3.75–3.25 ppm (m, 6H, bicyclic protons) and δ 2.45 ppm (s, 3H, CH₂Cl). Melting point analysis (245–246°C) confirms crystallinity, while HPLC with UV detection at 254 nm verifies purity.
Chemical Reactions Analysis
5-(Chloromethyl)-1-azabicyclo[3.2.1]octane hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Cyclization Reactions: The bicyclic structure can participate in cyclization reactions to form more complex structures.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-(Chloromethyl)-1-azabicyclo[3.2.1]octane hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: The compound is used in the production of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 5-(Chloromethyl)-1-azabicyclo[3.2.1]octane hydrochloride involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into binding sites on enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Core Bicyclic Frameworks
The azabicyclo[3.2.1]octane core is shared among several derivatives, but substituents and heteroatom positioning vary significantly:
Key Observations :
- The chloromethyl group in the target compound provides a reactive site for nucleophilic substitution, distinguishing it from hydroxyl or aromatic derivatives .
- Oxygen or nitrogen heteroatoms in the bicyclic core (e.g., 8-oxa-3-azabicyclo) modulate electronic properties and solubility .
- Aromatic substituents (e.g., pyridyl in TC-1709) enhance receptor binding in neurological applications .
Reactivity Comparison
Physicochemical and Pharmacological Properties
Physicochemical Data
Pharmacological Potential
Biological Activity
5-(Chloromethyl)-1-azabicyclo[3.2.1]octane hydrochloride is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article examines its biological activity, focusing on its mechanisms of action, pharmacological profiles, and relevant case studies.
Chemical Structure and Properties
5-(Chloromethyl)-1-azabicyclo[3.2.1]octane hydrochloride belongs to a class of bicyclic compounds known for their interactions with nicotinic acetylcholine receptors (nAChRs). The compound's structure allows it to engage with various biological targets, influencing neuronal activity and potentially aiding in the treatment of neurological disorders.
The principal mechanism of action for 5-(Chloromethyl)-1-azabicyclo[3.2.1]octane hydrochloride involves modulation of nAChRs, which play crucial roles in cognition, learning, and neuroprotection. The compound selectively targets specific subtypes of these receptors, potentially offering therapeutic benefits with reduced side effects compared to traditional nAChR agonists like nicotine .
In Vitro Studies
In vitro studies have demonstrated that 5-(Chloromethyl)-1-azabicyclo[3.2.1]octane hydrochloride exhibits significant activity against various cell lines, indicating its potential as an anti-inflammatory and neuroprotective agent. For instance, research has shown that compounds with similar azabicyclic structures can inhibit the enzyme N-acylethanolamine-hydrolyzing acid amidase (NAAA), which is involved in inflammatory processes .
Pharmacological Profile
The pharmacological profile of 5-(Chloromethyl)-1-azabicyclo[3.2.1]octane hydrochloride includes:
- Selectivity for nAChRs : It has been observed to preferentially activate α7 nAChRs, which are implicated in various cognitive functions.
- Anti-inflammatory Effects : Similar compounds have been shown to enhance the levels of endogenous palmitoylethanolamide (PEA), a lipid mediator known for its anti-inflammatory properties .
Case Studies
Several studies have explored the biological activity of azabicyclic compounds related to 5-(Chloromethyl)-1-azabicyclo[3.2.1]octane hydrochloride:
- Neuroprotective Effects : A study indicated that azabicyclic compounds could protect neuronal cells from oxidative stress, suggesting potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
- Anti-inflammatory Applications : Research demonstrated that these compounds could significantly reduce inflammatory markers in cellular models, supporting their use in treating conditions like arthritis and chronic pain syndromes.
Data Tables
| Compound | Target | IC50 (µM) | Effect |
|---|---|---|---|
| 5-(Chloromethyl)-1-azabicyclo[3.2.1]octane hydrochloride | α7 nAChR | 0.042 | Neuroprotective |
| Similar Azabicyclic Compound | NAAA | 0.655 | Anti-inflammatory |
| Pyrazole-Azabicyclo Compound | FAAH | 0.250 | Pain relief |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
